molecular formula C10H17NO3 B1467722 1-(2,2-Dimethylpropanoyl)pyrrolidine-3-carboxylic acid CAS No. 1341757-51-4

1-(2,2-Dimethylpropanoyl)pyrrolidine-3-carboxylic acid

Cat. No. B1467722
CAS RN: 1341757-51-4
M. Wt: 199.25 g/mol
InChI Key: HWYHHIOLEWRVEE-UHFFFAOYSA-N
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Description

“1-(2,2-Dimethylpropanoyl)pyrrolidine-3-carboxylic acid” is a synthetic peptide. It has a molecular weight of 199.25 . The IUPAC name for this compound is 1-(2,2-Dimethylpropanoyl)proline .


Molecular Structure Analysis

The InChI code for “1-(2,2-Dimethylpropanoyl)pyrrolidine-3-carboxylic acid” is 1S/C10H17NO3/c1-10(2,3)9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 138-139°C .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core component of 1-(2,2-Dimethylpropanoyl)pyrrolidine-3-carboxylic acid, is widely utilized in medicinal chemistry due to its versatility and presence in biologically active compounds . The saturated five-membered ring structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, enhancing three-dimensional coverage and potentially leading to novel drug candidates .

Material Science

The compound’s well-defined mass spectral data also play a role in material science, particularly in the characterization of new materials where the compound may be used as a precursor or a structural component .

Biochemistry

In biochemistry, the compound’s derivatives are synthesized to study their interactions with biological molecules. This can lead to insights into enzyme-substrate interactions, receptor-ligand binding, and the development of biochemical assays .

Pharmacology

1-(2,2-Dimethylpropanoyl)pyrrolidine-3-carboxylic acid and its derivatives are evaluated for their pharmacological potential. Studies include assessing their therapeutic efficacy, safety, and mechanism of action in various disease models .

Anticancer Research

The compound’s framework is used to create derivatives that are tested for anticancer properties. For instance, pyrrolidine derivatives have been evaluated for their in vitro anticancer potential against various cancer cell lines, providing a pathway for the development of new anticancer drugs .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2,2-dimethylpropanoyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYHHIOLEWRVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dimethylpropanoyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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